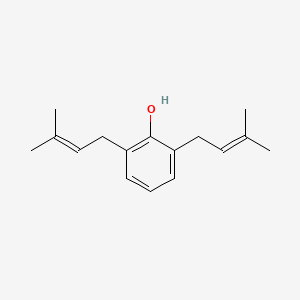
Octylpropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylpropanedinitrile: is an organic compound with the molecular formula C11H18N2. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an octyl chain. This compound is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Octylpropanedinitrile can be synthesized by heating a halogenoalkane (such as 1-bromooctane) under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Octylpropanedinitrile can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (RMgX).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Applications De Recherche Scientifique
Chemistry: Octylpropanedinitrile is used as an intermediate in organic synthesis, particularly in the preparation of other nitriles and amines .
Biology and Medicine: It is employed in the synthesis of bioactive molecules and pharmaceuticals, where its nitrile group can be transformed into various functional groups .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of octylpropanedinitrile involves its reactivity due to the presence of the nitrile group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- Butanenitrile
- Hexanenitrile
- Octanenitrile
Comparison: Octylpropanedinitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain nitriles like butanenitrile and hexanenitrile . This longer chain can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other nitriles may not be as effective.
Propriétés
Numéro CAS |
53744-75-5 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-octylpropanedinitrile |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11H,2-8H2,1H3 |
Clé InChI |
UNBYPCQLNVSTGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


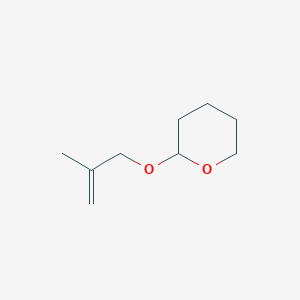
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
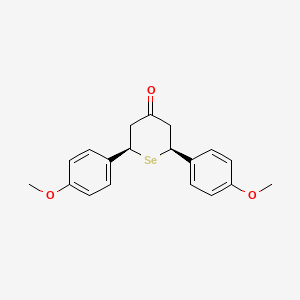


![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
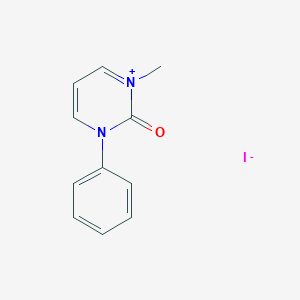
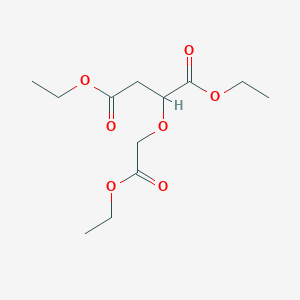
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
